1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
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Overview
Description
1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a heterocyclic compound that features an imidazole ring, a benzoyl group, and a chlorophenylmethylsulfanyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles in the presence of a nickel catalyst.
Introduction of the Benzoyl Group: The benzoyl group can be introduced via benzoylation reactions using benzoyl chloride and a base such as sodium hydroxide.
Attachment of the Chlorophenylmethylsulfanyl Group: This step involves the reaction of the imidazole derivative with 2-chlorobenzyl mercaptan under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential antimicrobial and anticancer properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
2-phenyl-4,5-dihydro-1H-imidazole: Lacks the benzoyl and chlorophenylmethylsulfanyl groups.
1-benzoyl-2-phenyl-4,5-dihydro-1H-imidazole: Lacks the chlorophenylmethylsulfanyl group.
2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole: Lacks the benzoyl group.
Uniqueness
1-benzoyl-2-{[(2-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is unique due to the presence of both the benzoyl and chlorophenylmethylsulfanyl groups, which may contribute to its distinct chemical and biological properties .
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-15-9-5-4-8-14(15)12-22-17-19-10-11-20(17)16(21)13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUEMQMCRHDXOMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2Cl)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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